![molecular formula C16H23N3O2 B14282612 6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione CAS No. 138531-43-8](/img/structure/B14282612.png)
6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione is a chemical compound known for its unique structure and properties It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,3-dione derivatives with 2-(dipropylamino)ethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives.
Applications De Recherche Scientifique
6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an agonist or antagonist at specific receptor sites, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(Dipropylamino)ethyl]-1,2-benzenediol
- 2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic Acid
- Ropinirole hydrochloride
Uniqueness
6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific structure and the presence of both quinoxaline and dipropylaminoethyl groups This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds
Propriétés
Numéro CAS |
138531-43-8 |
|---|---|
Formule moléculaire |
C16H23N3O2 |
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
6-[2-(dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C16H23N3O2/c1-3-8-19(9-4-2)10-7-12-5-6-13-14(11-12)18-16(21)15(20)17-13/h5-6,11H,3-4,7-10H2,1-2H3,(H,17,20)(H,18,21) |
Clé InChI |
DNYASGKTDDBVRM-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCC1=CC2=C(C=C1)NC(=O)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


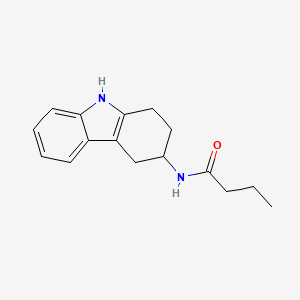
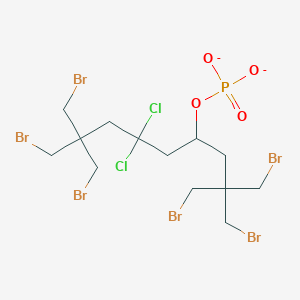
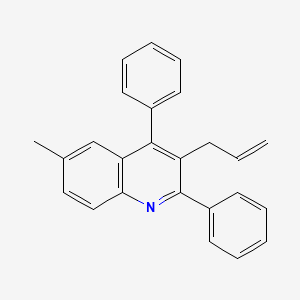
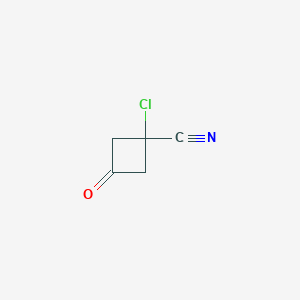

![2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14282556.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B14282562.png)
![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)
![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)
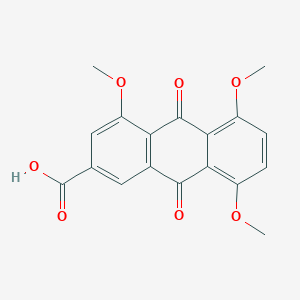

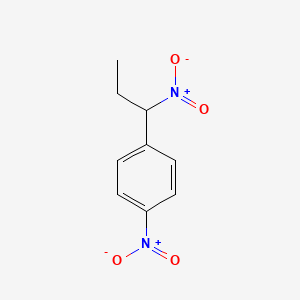
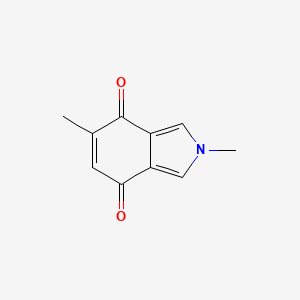
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)
